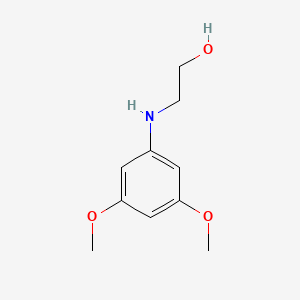2-((3,5-Dimethoxyphenyl)amino)ethanol
CAS No.: 1021002-43-6
Cat. No.: VC8039111
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021002-43-6 |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2-(3,5-dimethoxyanilino)ethanol |
| Standard InChI | InChI=1S/C10H15NO3/c1-13-9-5-8(11-3-4-12)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3 |
| Standard InChI Key | SERUASQOQYRVKA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NCCO)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)NCCO)OC |
Introduction
Chemical Identity and Structural Features
2-((3,5-Dimethoxyphenyl)amino)ethanol (CHNO) consists of a phenyl ring substituted with methoxy groups at the 3 and 5 positions, connected via an amino group to an ethanol chain. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity and intermolecular interactions, while the ethanolamine moiety introduces hydrogen-bonding capacity and solubility in polar solvents .
Key Structural Attributes:
-
Aromatic System: 3,5-Dimethoxy substitution pattern, which is common in bioactive molecules due to its ability to engage in π-π stacking and hydrogen bonding.
-
Aminoethanol Chain: Provides a secondary amine and a hydroxyl group, enabling participation in acid-base reactions and coordination chemistry.
Synthesis and Reaction Pathways
The synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol can be inferred from methods used for analogous compounds. A representative route involves reductive amination or nitro group reduction, as demonstrated in the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol .
Reductive Amination Approach
A nitro intermediate, such as 1-(3,5-dimethoxyphenyl)-2-nitroethanol, is reduced using sodium borohydride (NaBH) in ethanol under controlled conditions (-10°C, 2 hours). This method yields the target amine with high purity (98.4%) and efficiency (83% yield) .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitro Reduction | NaBH, ethanol, -10°C | Conversion of nitro to amine group |
| Purification | Recrystallization | Isolation of pure product |
Alternative Pathways
-
Nucleophilic Substitution: Reaction of 3,5-dimethoxyaniline with ethylene oxide or ethylene carbonate under basic conditions.
-
Catalytic Hydrogenation: Use of H and palladium catalysts to reduce nitrile or nitro precursors .
Physicochemical Properties
The compound’s properties are influenced by its functional groups:
The balanced lipophilicity (Log P) suggests potential blood-brain barrier permeability, a trait valuable for central nervous system (CNS)-targeted drug candidates .
Biological Activity and Research Applications
While direct pharmacological data for 2-((3,5-Dimethoxyphenyl)amino)ethanol are scarce, structurally related compounds exhibit notable bioactivity. For example, 2,5-dimethoxyphenylpiperidines demonstrate selective agonism at serotonin 5-HT receptors, implicating methoxy-substituted aromatics in neuropharmacology .
Hypothesized Mechanisms
-
Receptor Modulation: The methoxy groups may interact with hydrophobic pockets in neurotransmitter receptors, while the aminoethanol chain could form hydrogen bonds with active-site residues .
-
Enzyme Inhibition: Potential inhibition of kinases or monoamine oxidases due to structural resemblance to known inhibitors.
Comparative Analysis with Analogues
-
2-Amino-2-(3,5-dimethoxyphenyl)ethanol (CAS 696598-77-3): This positional isomer shares similar solubility and Log P values but differs in amine placement, which may alter target selectivity .
-
2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS 3600-87-1): Demonstrates efficient synthesis via nitro reduction, suggesting scalability for industrial applications .
Industrial and Synthetic Applications
The compound’s synthetic flexibility makes it a valuable intermediate:
-
Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors or serotonin receptor modulators.
-
Material Science: Functionalization for polymer coatings or metal-organic frameworks (MOFs) due to its dual amine and hydroxyl groups.
Challenges and Future Directions
-
Stereochemical Control: The aminoethanol moiety introduces chirality, necessitating enantioselective synthesis for therapeutic applications.
-
Toxicity Profiling: Limited data on acute or chronic toxicity require further investigation.
-
Target Identification: High-throughput screening to elucidate precise molecular targets and mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume